![molecular formula C19H17ClN6OS B2390368 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 1421528-03-1](/img/structure/B2390368.png)

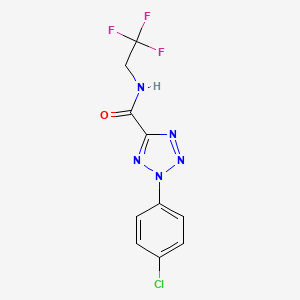

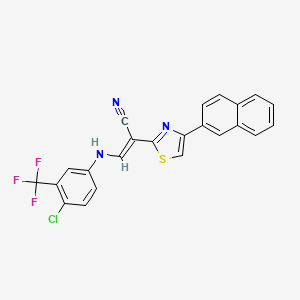

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a water-soluble prodrug . It is metabolized by aminopeptidase enzymes in the small intestine to form the principal active benzodiazepine rilmazolam . Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

The synthesis of this compound involves a series of reactions, including the formation of a 1,2,4-triazole ring . The yield of the synthesis process is reported to be around 73% .Molecular Structure Analysis

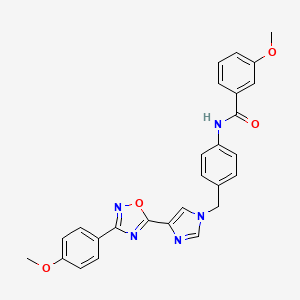

The molecular structure of this compound includes a 1,2,4-triazole ring, a pyrimidine ring, and a thiazole ring . The principal active metabolite formed after metabolism contains a benzodiazepine ring structure .Chemical Reactions Analysis

The compound undergoes metabolic reactions in the body, specifically in the small intestine, where it is converted into the active benzodiazepine rilmazolam .Physical And Chemical Properties Analysis

The compound has a melting point of 162-164°C . Its molecular weight is 492.2 g/mol . The IR spectrum shows signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications

Antifungal Applications

Triazole derivatives have been widely explored as antifungal agents. Notably, fluconazole and voriconazole are commercially available triazole-containing drugs used to combat fungal infections. These compounds inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis and leading to fungal cell death .

Antiviral Potential

Triazoles have shown promise as antiviral agents. Their ability to bind to enzymes and receptors in biological systems makes them valuable in combating viral infections. While specific studies on the compound are limited, the broader class of triazole derivatives has demonstrated antiviral activity .

Antioxidant Properties

Triazole derivatives exhibit antioxidant effects due to their ability to scavenge free radicals. Although direct studies on the compound are scarce, the presence of the triazole nucleus suggests potential antioxidant activity .

Anticancer Research

Polycyclic systems containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been investigated for their anticancer properties. These compounds show promise as antitumor agents and can be used in the treatment of cancer. Further research is needed to explore the specific effects of our compound on cancer cells .

Antiepileptic Potential

While not extensively studied for this compound, other triazole derivatives have demonstrated antiepileptic properties. The presence of the triazole ring suggests that our compound may also exhibit similar effects .

Other Potential Applications

Beyond the mentioned fields, triazole derivatives have been investigated for their roles in treating conditions such as insomnia, Alzheimer’s disease, and hypertension. Additionally, complexes of triazolo-pyrimidines with platinum and ruthenium have shown activity against parasites and cancer .

Future Directions

properties

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN6OS/c1-10-8-11(2)26-19(22-10)24-16(25-26)17(27)21-9-15-12(3)23-18(28-15)13-6-4-5-7-14(13)20/h4-8H,9H2,1-3H3,(H,21,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCOULSMPJIFCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=C(N=C(S3)C4=CC=CC=C4Cl)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(2-Ethoxyphenyl)piperazin-1-yl]pyridazine-3-thiol](/img/structure/B2390289.png)

![3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2390291.png)

![(Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2390297.png)

![1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2390304.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390307.png)